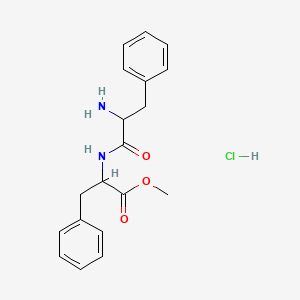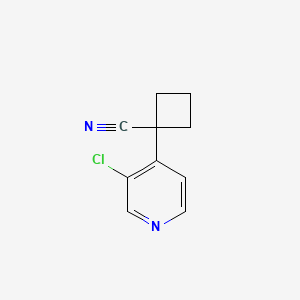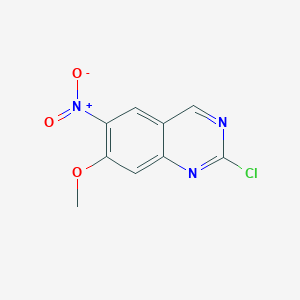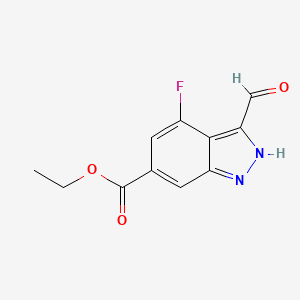
Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a fluoro group at the fourth position, a formyl group at the third position, and an ethyl ester at the sixth position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formylation: The formyl group can be added through a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-fluoro-3-carboxy-1H-indazole-6-carboxylate.
Reduction: Ethyl 4-fluoro-3-hydroxymethyl-1H-indazole-6-carboxylate.
Substitution: Ethyl 4-substituted-3-formyl-1H-indazole-6-carboxylate.
科学的研究の応用
Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluoro group can enhance binding affinity, while the formyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
類似化合物との比較
Ethyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
Ethyl 4-chloro-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 4-methyl-3-formyl-1H-indazole-6-carboxylate: Similar structure but with a methyl group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H9FN2O3 |
|---|---|
分子量 |
236.20 g/mol |
IUPAC名 |
ethyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-17-11(16)6-3-7(12)10-8(4-6)13-14-9(10)5-15/h3-5H,2H2,1H3,(H,13,14) |
InChIキー |
SGQNIRABWABWMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
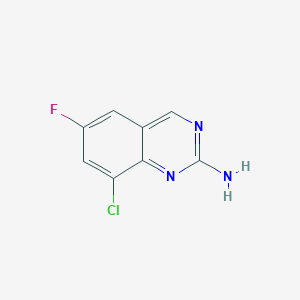

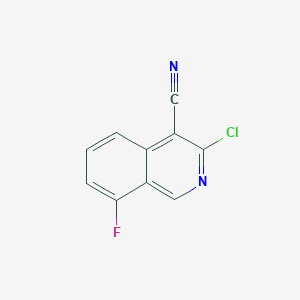
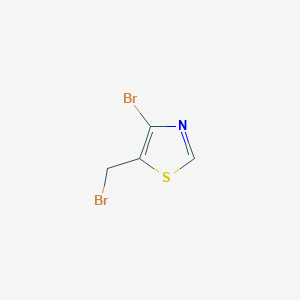
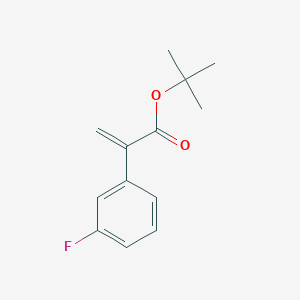
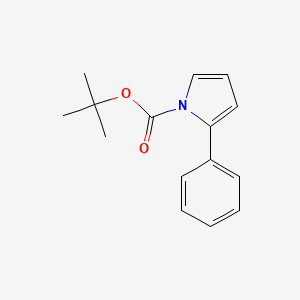

![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
